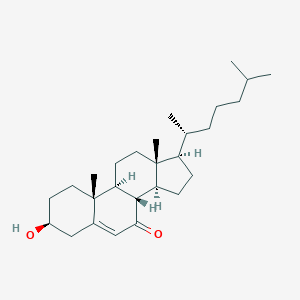

7-Ketocholesterol

Descripción general

Descripción

Se encuentra a menudo en niveles elevados en los fluidos corporales y tejidos de individuos con enfermedades relacionadas con la edad, como las enfermedades cardiovasculares, neuronales y oculares, así como en aquellos con trastornos metabólicos como la diabetes tipo 2 y el síndrome metabólico . Este compuesto es conocido por su papel en la inducción del estrés oxidativo, la inflamación y la degeneración celular .

Mecanismo De Acción

El 7-oxcolesterol ejerce sus efectos principalmente a través de la inducción del estrés oxidativo y la inflamación. Interactúa con varios objetivos moleculares y vías, incluyendo:

Producción de especies reactivas de oxígeno (ROS): Conduce al daño oxidativo de los componentes celulares.

Vías inflamatorias: Activa citocinas inflamatorias y vías de señalización.

Degeneración celular: Induce apoptosis y autofagia en varios tipos de células.

Compuestos similares:

7β-Hidroxicolesterol: Otro oxiesterol con propiedades oxidativas similares.

Colestano-3β,5α,6β-triol: Un compuesto relacionado involucrado en el estrés oxidativo.

Singularidad: El 7-oxcolesterol es único debido a su potente capacidad para inducir estrés oxidativo e inflamación, lo que lo convierte en un biomarcador significativo y un objetivo para el estudio de enfermedades relacionadas con la edad y metabólicas .

Análisis Bioquímico

Biochemical Properties

7-Ketocholesterol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a strong inhibitor of cytochrome P450 7A1 . It modulates cholesterol homeostasis, cytotoxicity, and apoptosis . Furthermore, this compound stimulates inflammation and growth inhibition .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by mediating pathological inflammation . It induces a dose-dependent loss of cell viability and an increase in apoptosis and necrosis in endothelial cells . Moreover, it has been shown to induce marked increases in the mRNA expression of pro-inflammatory cytokines .

Molecular Mechanism

The mechanism of action of this compound is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It induces inflammation mostly through the TLR4 receptor with some cross-activation of EGFR-related pathways . It also seems to involve a robust ER stress response .

Temporal Effects in Laboratory Settings

Over time, this compound can induce significant changes in laboratory settings. It has been shown to cause complex and potent inflammatory responses in vitro and in vivo . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.

Metabolic Pathways

This compound is involved in several metabolic pathways. It induces lipid metabolic reprogramming and enhances cholesterol ester accumulation in cardiac cells . It affects the Mevalonic acid (MVA) pathway-derived metabolites, such as farnesyl-pyrophosphate and geranylgeranyl-pyrophosphate .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that are still being studied. It is known to accumulate in erythrocytes of heart failure patients .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research. It has been found to colocalize with neutral and polar lipids inside Nile Red-stained cytoplasmic structures during this compound-induced apoptosis .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El 7-oxcolesterol se puede sintetizar a través de la autooxidación del colesterol. Este proceso implica exponer el colesterol a condiciones oxidativas, lo que lleva a la formación de 7-oxcolesterol . La reacción típicamente requiere la presencia de especies reactivas de oxígeno (ROS) u otros agentes oxidantes.

Métodos de producción industrial: La producción industrial de 7-oxcolesterol puede implicar procesos de oxidación controlados utilizando agentes oxidantes específicos y condiciones para garantizar un alto rendimiento y pureza. Los métodos exactos pueden variar dependiendo de la escala y la aplicación deseadas.

Análisis De Reacciones Químicas

Tipos de reacciones: El 7-oxcolesterol sufre varias reacciones químicas, incluyendo:

Oxidación: La oxidación adicional puede llevar a la formación de otros oxiesteroles.

Reducción: Las reacciones de reducción pueden convertir el 7-oxcolesterol de nuevo a colesterol u otros derivados.

Sustitución: Las reacciones de sustitución pueden ocurrir en los grupos hidroxilo o ceto.

Reactivos y condiciones comunes:

Agentes oxidantes: Peróxido de hidrógeno, ozono y otros ROS.

Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio.

Reactivos de sustitución: Varios nucleófilos dependiendo de la sustitución deseada.

Productos principales:

Productos de oxidación: Otros oxiesteroles.

Productos de reducción: Colesterol y sus derivados.

Productos de sustitución: Moléculas de colesterol modificadas con diferentes grupos funcionales.

Aplicaciones Científicas De Investigación

El 7-oxcolesterol tiene varias aplicaciones de investigación científica, incluyendo:

Química: Utilizado como compuesto modelo para estudiar reacciones de oxidación y reducción.

Biología: Investigado por su papel en los procesos celulares y el estrés oxidativo.

Medicina: Estudiado por su implicación en enfermedades relacionadas con la edad y trastornos metabólicos.

Industria: Utilizado en el desarrollo de productos farmacéuticos y como biomarcador para el estrés oxidativo.

Comparación Con Compuestos Similares

7β-Hydroxycholesterol: Another oxysterol with similar oxidative properties.

Cholestane-3β,5α,6β-triol: A related compound involved in oxidative stress.

Uniqueness: 7-Oxocholesterol is unique due to its potent ability to induce oxidative stress and inflammation, making it a significant biomarker and target for studying age-related and metabolic diseases .

Actividad Biológica

7-Ketocholesterol (7-KC) is a significant oxysterol derived from cholesterol oxidation, prevalent in various biological systems, particularly in the context of cardiovascular diseases and atherosclerosis. This article synthesizes the current understanding of the biological activities of 7-KC, focusing on its role in inflammation, endothelial dysfunction, and metabolic disturbances.

Overview of this compound

7-KC is one of the most abundant dietary oxysterols and is implicated in various pathological conditions, including cardiovascular diseases and non-alcoholic fatty liver disease (NAFLD). Its biological activities are primarily linked to its pro-inflammatory properties and its ability to induce oxidative stress.

Inflammation and Oxidative Stress

Research has demonstrated that 7-KC promotes inflammation through several mechanisms:

- Mitochondrial ROS Production : 7-KC has been shown to increase reactive oxygen species (ROS) production in mitochondria, leading to oxidative stress and inflammation. This was evidenced by increased levels of inflammatory cytokines such as TNF-α in macrophages treated with 7-KC .

- Endoplasmic Reticulum Stress : The compound also induces ER stress, which is linked to the activation of inflammatory pathways. Key proteins associated with ER stress, such as CHOP and PERK, were significantly upregulated in response to 7-KC exposure .

Endothelial Dysfunction

7-KC enhances leukocyte adhesion to endothelial cells, a critical step in the development of atherosclerosis. It upregulates adhesion molecules such as E-selectin, ICAM-1, and VCAM-1 on human umbilical vein endothelial cells (HUVECs), facilitating monocyte adhesion under flow conditions . This effect is mediated through the p38 MAPK signaling pathway.

Dietary Impact on Myocardial Ischemia

A study investigated the impact of dietary 7-KC on myocardial ischemia-reperfusion injury in mice. Mice fed a high-fat diet containing 7-KC exhibited exacerbated myocardial injury compared to controls. Transcriptomic analysis revealed significant upregulation of inflammatory pathways, indicating that dietary intake of 7-KC can worsen cardiac outcomes during ischemic events .

Angiogenesis Induction

In vivo studies utilizing biodegradable implants containing 7-KC demonstrated that these implants induced significant angiogenesis and inflammation compared to those containing cholesterol alone. The neovascularization peaked between days 7 to 10 post-implantation, highlighting 7-KC's potent angiogenic properties .

Comparative Data Table

Propiedades

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h16-18,20-23,25,28H,6-15H2,1-5H3/t18-,20+,21-,22+,23+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIKKMWSQVKJCOP-ABXCMAEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901033744 | |

| Record name | (3beta)-3-Hydroxycholest-5-en-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901033744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

566-28-9 | |

| Record name | 7-Ketocholesterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=566-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Ketocholesterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3beta)-3-Hydroxycholest-5-en-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901033744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-OXOCHOLESTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O7676FE78M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.